molecular formula C12H19NO3 B1438683 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid CAS No. 1212091-63-8

6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No. B1438683
CAS RN: 1212091-63-8
M. Wt: 225.28 g/mol
InChI Key: FYTSGHDTYDVNGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is 1S/C12H19NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,8-10H,3,6-7H2,1-2H3,(H,13,14)(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Atmospheric Chemistry Studies

Research conducted by Grosjean, Grosjean, and Williams (1994) explored the atmospheric chemistry of olefins, identifying carbonyl and carboxylic acid products from the ozone-olefin reaction, a process in which hydroxyl radicals are produced. They noted the formation of compounds similar to 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid under specific conditions, highlighting the importance of these reactions in atmospheric chemistry (Grosjean, Grosjean, & Williams, 1994).

Synthesis and Mass Spectra Studies

Bekkum, Graaf, Minnen-Pathuis, Peters, and Wepster (2010) focused on the synthesis and mass spectra of cyclohexane derivatives, including t-butylcyclohexanecarboxylic acids. Their work provides insight into the preparation methods and mass spectral analysis of compounds structurally related to this compound, contributing to a deeper understanding of its chemical properties (Bekkum et al., 2010).

Advanced Organic Synthesis

The research by Ramana and Potnis (1993) demonstrated the use of ethyl cyclohexene-1-carboxylate in the synthesis of various aromatic compounds, indicating the potential of using similar structures, like this compound, in complex organic syntheses (Ramana & Potnis, 1993).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling practices, and emergency procedures.

properties

IUPAC Name

6-(butan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,8-10H,3,6-7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTSGHDTYDVNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CC=CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

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